3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring, an oxadiazole ring, and a thiazole ring, making it a unique and multifunctional molecule.
Preparation Methods
The synthesis of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide involves multiple steps, starting with the preparation of the indole and oxadiazole intermediates. The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The oxadiazole ring can be formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative . The final step involves the coupling of the indole and oxadiazole intermediates with a thiazole derivative under suitable reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Chemical Reactions Analysis
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, indole derivatives have been shown to inhibit the activity of enzymes like α-glucosidase, which plays a role in the regulation of blood glucose levels . The compound may also interact with receptors involved in cell signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar compounds to 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide include other indole derivatives, such as:
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: These compounds have shown potential as non-competitive α-glucosidase inhibitors.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
The uniqueness of this compound lies in its multifunctional structure, which combines the properties of indole, oxadiazole, and thiazole rings, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H13N5O2S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H13N5O2S/c22-13(19-16-18-7-8-24-16)3-4-14-20-15(21-23-14)11-2-1-10-5-6-17-12(10)9-11/h1-2,5-9,17H,3-4H2,(H,18,19,22) |
InChI Key |
DPSXBXQZMPVBON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=NOC(=N3)CCC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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